5-Azidopentanenitrile
Overview
Description
Synthesis Analysis
The synthesis of 5-Azidopentanenitrile involves several steps. The proton NMR spectrum of 2a is shown in Fig. S1. 1H NMR (400 MHz, CDCl3, 298K) δ (ppm): 1.75 (t, J = 4 Hz, 4H), 2.41 (t, J = 12 Hz, 2H), 3.37 (t,J = 12 Hz, 2H) .Molecular Structure Analysis
The molecular structure of 5-Azidopentanenitrile can be analyzed using various techniques such as X-ray diffraction analysis, density functional theory (DFT) methods , and molecular model viewers .Chemical Reactions Analysis
The chemical reactions involving 5-Azidopentanenitrile can be analyzed using various techniques such as titration analysis and quantitative chemical analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Azidopentanenitrile can be analyzed using various techniques such as those mentioned in the papers .Scientific Research Applications
Nitric Oxide Synthase Inhibition
5-Azidopentanenitrile derivatives, particularly S-2-amino-5-azolylpentanoic acids, have been explored for their potential in inhibiting nitric oxide synthases (NOS). The design of these compounds involves the treatment of various precursors with azoles and tetrazole, leading to the creation of potent inhibitors. For example, 2-amino-5-(imidazol-1-yl)pentanoic acid, a derivative, has shown significant inhibition against various NOS isoforms, including rat iNOS, rat nNOS, and a human-derived cNOS (Ulhaq et al., 1998).
Azido Groups as Water Sensors
The azido groups, found in compounds like 5-azidopentanenitrile, have been identified as specific water sensors. These groups are especially useful in biomolecular contexts due to their strong infrared absorption and clear spectral signals. Research on model compounds such as 5-azido,1-pentanoic acid has shown that these azido groups are sensitive to hydration, even in environments containing other H-bond donors, due to the high local density of H-bond donors in water. This property makes them valuable for investigating the presence and role of molecular water in various systems (Wolfshorndl et al., 2012).
Bonding Parameters and Magnetic Anisotropy
The azido ligand's influence on magnetic anisotropy has been studied in the context of a Co(II)-azido complex. This research provides insights into the ligand field of the azido ligand, showing it to behave as a strong σ and π donor. The study of this Co(II)-azido complex reveals significant information on the ligand's electronic structure and its effect on magnetic properties. This research helps in understanding the role of azido ligands in magnetochemistry, which can be applied to the development of magnetic materials and sensors (Schweinfurth et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-azidopentanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-4-2-1-3-5-8-9-7/h1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVOGYLNRPLLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391103 | |
Record name | 5-azidopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azidopentanenitrile | |
CAS RN |
21994-41-2 | |
Record name | NSC137896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-azidopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.